molecular formula C11H17N3 B018491 4-Benzylpiperazin-1-amine CAS No. 39139-52-1

4-Benzylpiperazin-1-amine

Cat. No.: B018491
CAS No.: 39139-52-1
M. Wt: 191.27 g/mol
InChI Key: SJMJMGVFFRSXOG-UHFFFAOYSA-N
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Description

4-Benzylpiperazin-1-amine is a chemical compound that has garnered significant interest in the field of medicinal chemistry due to its versatile pharmacological properties. It serves as a core structure for the development of various derivatives with potential therapeutic applications.

Mechanism of Action

Target of Action

4-Benzylpiperazin-1-amine, also known as BZP, primarily targets the serotonergic and dopaminergic receptor systems . It has been shown to have a mixed mechanism of action, acting on these receptor systems in a similar fashion to MDMA . The compound has also been found to exhibit significant antibacterial and antifungal activity .

Mode of Action

BZP acts as a central nervous system (CNS) stimulant, with around 10% of the potency of d-amphetamine . It increases serotonin concentrations in the extracellular fluids surrounding the cell, thereby increasing activation of the serotonergic system . This results in the euphoriant and stimulant properties often associated with BZP.

Biochemical Pathways

It is known that bzp has amphetamine-like actions on the serotonin reuptake transporter . This leads to an increase in serotonin levels in the brain, which can affect various biochemical pathways related to mood, appetite, and sleep.

Pharmacokinetics

It is normally produced commercially as the dihydrochloride, phosphate, or citrate salts . The bioavailability of BZP is unknown .

Result of Action

The molecular and cellular effects of BZP’s action are primarily related to its impact on the serotonergic and dopaminergic systems. By increasing serotonin concentrations in the brain, BZP can induce feelings of euphoria and stimulation . On a cellular level, BZP may affect the function of neurons in the brain, particularly those involved in mood regulation.

Action Environment

The action, efficacy, and stability of BZP can be influenced by various environmental factors. For example, the presence of other substances, such as amphetamine, cocaine, ketamine, and MDMA, can affect the action of BZP . Additionally, the physiological state of the individual, including factors such as age, health status, and genetic factors, can also influence the action of BZP.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzylpiperazin-1-amine typically involves the reductive amination of benzylamine with piperazine. This reaction is often carried out using sodium cyanoborohydride as the reducing agent in methanol . Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale reductive amination processes, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Benzylpiperazin-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate.

    Reduction: It can be reduced using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Benzylpiperazine derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

4-Benzylpiperazin-1-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing complex organic molecules.

    Biology: It serves as a ligand in the study of receptor-ligand interactions.

    Medicine: The compound is explored for its potential therapeutic effects, including antimicrobial and antifungal activities.

    Industry: It is used in the development of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

    Benzylpiperazine: Known for its stimulant properties and used in recreational drugs.

    4-Benzylpiperidine: Acts as a monoamine releasing agent with selectivity for dopamine and norepinephrine.

    1-(3-Chlorophenyl)piperazine: Used in the synthesis of antidepressant drugs.

Uniqueness: 4-Benzylpiperazin-1-amine is unique due to its versatile pharmacological properties and its potential for developing various therapeutic derivatives. Its ability to interact with multiple receptor systems makes it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

4-benzylpiperazin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c12-14-8-6-13(7-9-14)10-11-4-2-1-3-5-11/h1-5H,6-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJMJMGVFFRSXOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60480081
Record name 4-benzylpiperazin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39139-52-1
Record name 4-benzylpiperazin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-benzylpiperazin-1-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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